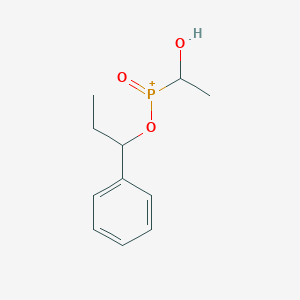
(1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyethyl group, an oxo group, and a phenylpropoxy group attached to a phosphanium center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxyethylphosphine with a phenylpropoxy compound in the presence of an oxidizing agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the purity and stability of the compound. Industrial methods often focus on cost-effectiveness and efficiency while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenylpropoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate or a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium involves its interaction with molecular targets and pathways. The hydroxyethyl and phenylpropoxy groups play a crucial role in its reactivity and binding affinity. The compound may act as a ligand, forming complexes with metal ions or other molecules, thereby influencing various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
(1-Hydroxyethyl)(oxo)(2-phenylpropoxy)phosphanium: Similar in structure but with a different position of the phenylpropoxy group.
(1-Hydroxyethyl)(oxo)(1-phenylbutoxy)phosphanium: Similar but with a butoxy group instead of a propoxy group.
Uniqueness
(1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium is unique due to its specific combination of functional groups, which confer distinct reactivity and properties
Propiedades
Número CAS |
88648-33-3 |
|---|---|
Fórmula molecular |
C11H16O3P+ |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
1-hydroxyethyl-oxo-(1-phenylpropoxy)phosphanium |
InChI |
InChI=1S/C11H16O3P/c1-3-11(14-15(13)9(2)12)10-7-5-4-6-8-10/h4-9,11-12H,3H2,1-2H3/q+1 |
Clave InChI |
RZWYZBMBEZUNDX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)O[P+](=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14375857.png)

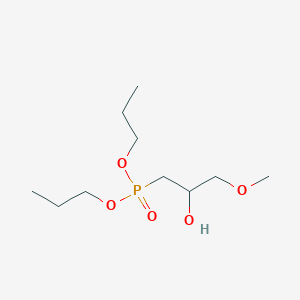
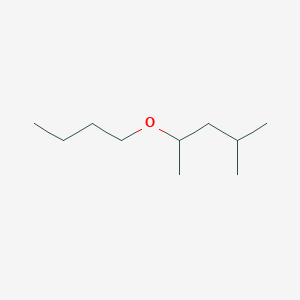
![2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B14375870.png)

![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)
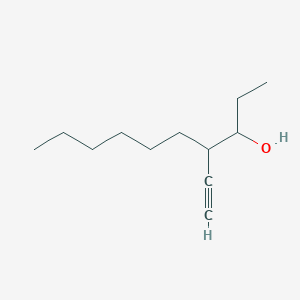
![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)
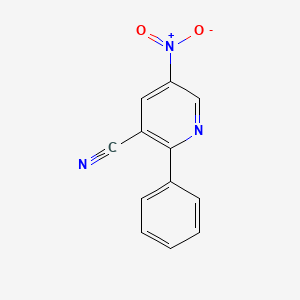
![1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B14375925.png)
![Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)](/img/structure/B14375926.png)
![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)
